Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone
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Description
“Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the molecular formula C17H24N2O . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group, a phenyl group, a ketone group, and a 4-methylpiperazinomethyl group . The exact arrangement of these groups in the molecule would be better understood with a structural diagram, which I’m unable to provide.Scientific Research Applications
Interaction with Adjacent Carbanion Centers
Cyclobutylcarbinyl phenyl ketones have been studied for their interactions with adjacent carbanion centers. However, unlike cyclopropyl groups, no significant stabilization of the adjacent carbanion center was detected with cyclobutyl groups. This suggests limited contribution of the four-membered ring in stabilizing adjacent carbanion centers (Güven & Peynircioǧlu, 2002).
Spiroannelation of Cyclopentanone
Cyclobutyl phenyl sulfoxides, including cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone, have been utilized in spiroannelation processes of cyclopentanone. This synthesis approach leads to the formation of β-hydroxy sulfoxides and sulfanylcyclopentene, indicating the versatility of these compounds in complex organic syntheses (Fitjer, Schlotmann, & Noltemeyer, 1995).
Fischer Indolisation
The Fischer indolisation of cyclobutyl phenyl ketone phenylhydrazones shows the chemical reactivity of such compounds under specific conditions. This process generates various hydro- and heterocyclic compounds, demonstrating the compound's reactivity in synthesizing structurally diverse molecules (Robinson, Khan, & Shaw, 1987).
Reactivity of Tertiary Arylcarbinyloxyl Radicals
The reactivity of tertiary arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups has been examined. These studies show that the stability and fragmentation regioselectivity of these radicals are influenced by the presence of the cyclobutyl group, which impacts the formation of products like acetophenone and propiophenone (Bietti, Gente, & Salamone, 2005).
properties
IUPAC Name |
cyclobutyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-14-5-7-16(8-6-14)17(20)15-3-2-4-15/h5-8,15H,2-4,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSFXYYDMMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643002 |
Source
|
Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone | |
CAS RN |
898763-48-9 |
Source
|
Record name | Cyclobutyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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